2-(Trifluoromethyl)quinoline-4-carbonitrile is a chemical compound characterized by the presence of a trifluoromethyl group and a carbonitrile group attached to a quinoline ring. Its molecular formula is , and it has a molar mass of approximately 222.17 g/mol. This compound is notable for its unique electronic properties, which stem from the electron-withdrawing nature of the trifluoromethyl group, making it a subject of interest in various fields including organic synthesis and medicinal chemistry.
The compound is classified under heterocyclic compounds, specifically as a substituted quinoline. It is often synthesized for research purposes and has applications in pharmaceuticals and materials science. The compound is cataloged under the Chemical Abstracts Service with the identifier 18706-26-8, and it can be found in various chemical databases such as ChemBK and BenchChem .
The synthesis of 2-(trifluoromethyl)quinoline-4-carbonitrile typically involves introducing both trifluoromethyl and cyano groups into the quinoline structure. Common methods include:
The synthesis typically requires careful control of reaction parameters including temperature, time, and reagent concentrations to optimize yield and purity. For instance, reactions are often conducted at temperatures ranging from 80°C to 120°C for several hours, depending on the specific reagents used .
Key structural data includes:
2-(Trifluoromethyl)quinoline-4-carbonitrile can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, leading to various products that can be further utilized in synthetic applications.
The mechanism of action for 2-(trifluoromethyl)quinoline-4-carbonitrile largely depends on its interactions with biological targets. The electron-withdrawing trifluoromethyl groups enhance its binding affinity to enzymes or receptors, potentially modulating their activity. The cyano group may also participate in hydrogen bonding, contributing to the compound’s biological efficacy .
Risk codes indicate that the compound is harmful by inhalation and contact with skin; therefore, appropriate safety measures should be taken during handling .
Scientific Uses
The molecular architecture of 2-(trifluoromethyl)quinoline-4-carbonitrile features a bicyclic quinoline core with two strongly electron-withdrawing groups: a trifluoromethyl (-CF₃) group at position 2 and a cyano (-CN) group at position 4. This arrangement creates a pronounced electron-deficient heteroaromatic system with distinctive physicochemical behavior. The -CF₃ group exerts a powerful inductive effect (-I) due to fluorine’s high electronegativity (3.98 Pauling scale), while the -CN group further withdraws electrons through both -I and resonance (-R) effects. This electronic polarization significantly lowers the π-electron density across the ring system, particularly at positions 5, 7, and 8 [3] [7].
X-ray crystallographic analyses of analogous compounds reveal that the trifluoromethyl group adopts a slight pyramidal configuration due to steric interactions with adjacent hydrogen atoms. This configuration creates a molecular electrostatic potential (MEP) surface with positive regions around the quinoline core and negative regions localized near the nitrogen atom and fluorine atoms. The nitrile group contributes to molecular planarity and participates in intermolecular dipole-dipole interactions that influence crystalline packing. Computationally derived parameters using density functional theory (DFT) indicate a substantial dipole moment ranging from 5.2-5.8 Debye, oriented toward the trifluoromethyl-cyano axis [1] [7].
Table 1: Key Physicochemical Parameters of 2-(Trifluoromethyl)quinoline-4-carbonitrile and Related Compounds
Compound | Molecular Weight (g/mol) | Melting Point (°C) | Calculated LogP | Electrostatic Parameters |
---|---|---|---|---|
2-(Trifluoromethyl)quinoline-4-carbonitrile | 222.17 | 138-140* | 2.81 | σₘ (CF₃) = 0.43, σₘ (CN) = 0.56 |
4-Amino-2-trifluoromethylquinoline | 212.17 | 138-140 | 2.45 | σₚ (CF₃) = 0.54 |
6-Methyl-2-(trifluoromethyl)-4-quinolinol | 227.18 | 251-252 | 3.27 | σₘ (CF₃) = 0.43 |
2,6-bis(trifluoromethyl)quinoline-4-carbonitrile | 290.16 | 97-99 | 3.78 | σₘ (CF₃) = 0.43 (dual) |
*Predicted based on analog data [1] [3] [6]
The trifluoromethyl group significantly enhances metabolic stability by resisting oxidative metabolism that typically affects methyl groups. Simultaneously, the nitrile group provides a hydrogen-bond accepting site that facilitates target binding without adding hydrogen bond donor capacity. These properties collectively enhance membrane permeability compared to carboxylic acid-containing analogs, as evidenced by the calculated LogP value of approximately 2.81—within the optimal range for drug-like molecules. The compound’s limited aqueous solubility (estimated <0.5 g/L at 25°C) stems from its highly lipophilic character, necessiting formulation strategies for biological evaluation [3] [6].
The historical development of trifluoromethyl-substituted quinolines spans over seven decades of synthetic innovation, beginning with the advent of practical fluorination methods in the mid-20th century. Early synthetic routes relied on halofluorination reactions using hazardous reagents like HF or SF₄, which presented substantial safety challenges and limited structural diversity. The discovery of the Pfitzinger reaction in the 1960s represented a breakthrough by enabling the conversion of isatin derivatives into quinoline-4-carboxylic acids using trifluoromethyl ketones. This methodology laid essential groundwork for accessing 4-functionalized trifluoromethylquinolines, though initial yields for nitrile derivatives remained suboptimal (<40%) [2] [7].
The 1980s witnessed transformative advances with the introduction of brequinar sodium, a potent 2-(trifluoromethyl)quinoline-4-carboxylic acid derivative that reached clinical trials as an anticancer and immunosuppressive agent. Though brequinar ultimately demonstrated limited clinical efficacy, its development validated trifluoromethylquinolines as biologically privileged scaffolds and stimulated extensive structure-activity relationship studies. This period saw systematic exploration of C4 modifications, where researchers replaced the carboxylic acid with bioisosteric nitriles to enhance blood-brain barrier penetration and metabolic stability. The synthesis of 2-(trifluoromethyl)quinoline-4-carbonitrile emerged from this medicinal chemistry campaign as a strategic intermediate for constructing more complex derivatives [2] [7].
Table 2: Historical Evolution of Key Trifluoromethylquinoline Compounds
Time Period | Key Synthetic Advances | Representative Compounds Developed | CAS Registry Numbers |
---|---|---|---|
1960s-1970s | Halofluorination methods; Pfitzinger reaction | 4-Hydroxy-2-(trifluoromethyl)quinolines | 1701-20-8 |
1980s-1990s | Transition metal-catalyzed fluorination; Brequinar optimization | Brequinar analogs; 4-Carboxy derivatives | 18706-39-3 |
2000-2010 | Copper-mediated trifluoromethylation; Suzuki couplings | 2-(Trifluoromethyl)-4-cyanoquinolines; 4-Amino derivatives | 1700-93-2 |
2010-Present | Cascade cyclizations; Nanocatalysis | Polyfunctionalized analogs; Naphthyridine hybrids | 206559-70-8 |
The modern era (post-2010) has been defined by innovative methodologies including copper-catalyzed cascade cyclizations and direct C-H trifluoromethylation, enabling efficient access to structurally complex analogs. Contemporary techniques have improved synthetic efficiency for 2-(trifluoromethyl)quinoline-4-carbonitrile derivatives, achieving yields >75% through optimized protocols. These advances have accelerated the exploration of this chemotype against diverse biological targets, particularly enzymes requiring electron-deficient ligands for optimal binding [2] [7].
The strategic incorporation of fluorine atoms and fluorinated groups into pharmaceutical candidates addresses multiple optimization challenges simultaneously. In 2-(trifluoromethyl)quinoline-4-carbonitrile, the -CF₃ group profoundly influences bioavailability parameters by modulating lipophilicity, membrane permeability, and metabolic stability. The trifluoromethyl group has a Hansch π-constant of 0.88, significantly higher than methyl's 0.56, enhancing passive diffusion across biological membranes. Simultaneously, its strong electron-withdrawing character (Hammett σₘ = 0.43) reduces the basicity of the quinoline nitrogen, thereby decreasing cationic character under physiological conditions and improving tissue distribution [2] [5].
The trifluoromethyl group substantially enhances binding specificity through distinctive intermolecular interactions. While incapable of forming hydrogen bonds, the -CF₃ group engages in favorable orthogonal dipolar interactions with peptide bonds and participates in fluorine-mediated hydrogen bonds (FMHBs) where the fluorine acts as a weak hydrogen bond acceptor. Additionally, its size (van der Waals volume ≈ 38.3 ų) and hydrophobic surface enable optimal filling of small binding pockets in enzymes. These properties are exemplified in dihydroorotate dehydrogenase (DHODH) inhibition, where brequinar-like trifluoromethylquinolines demonstrate low nanomolar potency (IC₅₀ = 9.71-28.3 nM) by occupying a hydrophobic channel near residues T63 and Y356 [2].
Table 3: Bioactivity Enhancement by Trifluoromethyl and Nitrile Groups in Quinoline Systems
Biological Parameter | Role of -CF₃ Group | Role of -CN Group | Synergistic Effects |
---|---|---|---|
Membrane Permeability | Increases LogP by 0.8-1.2 units; Enhances passive diffusion | Moderate LogP increase (≈0.3 units); Maintains molecular weight <250 | Combined LogP ≈2.8 (optimal for oral bioavailability) |
Target Binding | Forms multipolar interactions with aromatic residues; Fills hydrophobic pockets | Acts as hydrogen bond acceptor; Participates in dipolar interactions with Ser/Thr residues | Complementary binding modes enhancing binding enthalpy |
Metabolic Stability | Blocks cytochrome P450 oxidation at C2; Reduces aromatic hydroxylation | Resists esterase/hydrolase metabolism; Stable toward glutathione | Exceptional microsomal stability (t₁/₂ > 60 min in human microsomes) |
Electron Distribution | Withdraws electrons from quinoline core (σₘ=0.43) | Withdraws electrons via resonance (σₚ=0.66) | Creates electron-deficient ring less susceptible to nucleophilic attack |
The nitrile group (-CN) contributes complementary benefits by serving as a hydrogen-bond acceptor without adding hydrogen-bond donor capacity, maintaining favorable physicochemical properties. Its moderate dipole moment (≈3.5 D) enhances interactions with serine and threonine residues in binding pockets, as observed in kinase inhibition studies where 7-(trifluoromethyl)quinoline-2-carbonitrile derivatives demonstrate improved binding affinity. The nitrile’s linear geometry and compact size (molecular volume ≈ 23.7 ų) allow deep projection into enzyme active sites inaccessible to bulkier carboxylic acid groups. This combination creates molecules with exceptional biological residence times and target selectivity profiles, enabling researchers to overcome limitations of earlier non-fluorinated quinoline therapeutics [5] [7].
The trifluoromethylquinoline scaffold has demonstrated remarkable versatility across therapeutic domains. In oncology, these compounds disrupt pyrimidine biosynthesis via DHODH inhibition and induce cancer cell differentiation. In infectious disease applications, they exhibit potent activity against drug-resistant pathogens through novel mechanisms, including interference with microbial nucleic acid synthesis. The structural and electronic features discussed herein establish 2-(trifluoromethyl)quinoline-4-carbonitrile as a privileged template for rational drug design across multiple disease contexts [2] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0